![molecular formula C16H13NO5S B2883072 Methyl 4-[(2-oxochromene-3-carbonyl)amino]-2,3-dihydrothiophene-5-carboxylate CAS No. 476463-97-5](/img/structure/B2883072.png)
Methyl 4-[(2-oxochromene-3-carbonyl)amino]-2,3-dihydrothiophene-5-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecule consists of 13 Hydrogen atom(s), 18 Carbon atom(s), 1 Nitrogen atom(s), and 5 Oxygen atom(s), making a total of 37 atoms . The molecular weight is 331.34.Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 4-[(2-oxochromene-3-carbonyl)amino]-2,3-dihydrothiophene-5-carboxylate” are not available, similar compounds have been synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Scientific Research Applications
Antioxidant Activity
“Methyl 4-[(2-oxochromene-3-carbonyl)amino]-2,3-dihydrothiophene-5-carboxylate” is a type of coumarin-chalcone hybrid molecule . These molecules have been synthesized and evaluated for their antioxidant potential . Compounds similar to this have exhibited significant antioxidant potential, even when compared to standard drugs like ascorbic acid . This makes them a promising area of research for the treatment of various pathological conditions where oxidative stress plays a key role .
Antimicrobial Activity
Coumarin derivatives, including “Methyl 4-[(2-oxochromene-3-carbonyl)amino]-2,3-dihydrothiophene-5-carboxylate”, have been synthesized and tested for their antimicrobial activity . The newly synthesized compounds exerted significant inhibitory activity against the growth of tested bacterial strains . Some of them were found to be potent antimicrobial agents , making them a potential area of research for the development of new antimicrobial drugs.
Anti-inflammatory Activity
Coumarins, including the one , have been explored for their anti-inflammatory activities . This makes them a potential area of research for the development of new anti-inflammatory drugs .
Anticancer Activity
Coumarins have been explored for their anticancer activities . This makes them a potential area of research for the development of new anticancer drugs .
Anti-HIV Activity
Coumarins have been explored for their anti-HIV activities . This makes them a potential area of research for the development of new anti-HIV drugs .
Antifungal Activity
Coumarins, including the one , have been explored for their antifungal activities . This makes them a potential area of research for the development of new antifungal drugs .
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiophene derivatives, have been known to exhibit a variety of biological effects .
Mode of Action
It’s worth noting that compounds with similar structures, such as thiophene derivatives, have been known to interact with various biological targets . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
It’s known that thiophene derivatives can affect a variety of biochemical pathways, depending on their specific structure and the biological targets they interact with .
Result of Action
Compounds with similar structures, such as thiophene derivatives, have been known to exhibit a variety of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .
properties
IUPAC Name |
methyl 4-[(2-oxochromene-3-carbonyl)amino]-2,3-dihydrothiophene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5S/c1-21-16(20)13-11(6-7-23-13)17-14(18)10-8-9-4-2-3-5-12(9)22-15(10)19/h2-5,8H,6-7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPRDQLVHXQZLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CCS1)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(2-oxochromene-3-carbonyl)amino]-2,3-dihydrothiophene-5-carboxylate |
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